molecular formula C33H48O7 B106559 Milbemycin D CAS No. 77855-81-3

Milbemycin D

カタログ番号: B106559
CAS番号: 77855-81-3
分子量: 556.7 g/mol
InChIキー: BWCRYQGQPDBOAU-WZBVPYLGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Milbemycin D is a 16-membered macrolide antibiotic belonging to the milbemycin family, produced by Streptomyces bingchenggensis and related actinomycetes . It exhibits potent nematocidal, insecticidal, and acaricidal activities due to its unique mechanism of action: binding to glutamate-gated chloride channels in invertebrates, causing paralysis and death . Structurally, this compound features a macrocyclic lactone core with hydroxyl groups at critical positions (e.g., C-5) and substituents such as methyl or ethyl groups at C-25, which influence its bioactivity and selectivity .

化学反応の分析

Milbemycin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

科学的研究の応用

Pharmacological Applications

Milbemycin D exhibits a broad spectrum of activity against various parasitic infections, particularly in veterinary contexts.

Antiparasitic Activity

  • Heartworm Treatment : this compound is effective against Dirofilaria immitis, the causative agent of heartworm disease in dogs. A study indicated that a single oral dose of this compound (1 mg/kg) significantly reduced circulating microfilariae, with notable effects on intrauterine microfilariae and embryonic development over a 20-week period .
  • Prophylactic Use : Research has demonstrated that this compound can prevent heartworm infections when administered monthly, confirming its efficacy in controlling Dirofilaria species .

Efficacy Against Other Parasites

  • This compound has shown effectiveness against other nematodes and ectoparasites. It is often combined with praziquantel to enhance its efficacy against a range of parasites affecting companion animals .

Clinical Studies and Findings

Numerous clinical studies have validated the safety and efficacy of this compound in veterinary applications.

Safety Profile

In a clinical field study involving 249 dogs, this compound was administered as part of the Milbemax® formulation. The results indicated a 100% success rate in preventing Dirofilaria repens infections in treated dogs, with no significant adverse reactions reported .

Comparative Studies

A study comparing different dosages of this compound revealed variable responses among dogs, with shock-like reactions observed in some cases at higher doses (0.1-5 mg/kg). This highlights the importance of dosage regulation to minimize adverse effects while maximizing therapeutic benefits .

Diagnostic Applications

This compound's role extends beyond treatment; it also aids in diagnostic advancements for parasitic infections.

ELISA Development

Recent research has developed ELISA tests utilizing this compound to detect early exposure to Parelaphostrongylus tenuis in cervids. These tests demonstrated high sensitivity and specificity, proving useful for diagnosing infections in wildlife populations .

Summary Table of Key Studies

Study ReferenceFocusKey Findings
Heartworm TreatmentSignificant reduction in microfilariae; effects observed over 20 weeks
Prophylactic Efficacy100% prevention rate in treated dogs; confirmed safety
Diagnostic ApplicationHigh sensitivity and specificity for detecting P. tenuis infections

類似化合物との比較

Milbemycins and avermectins share structural similarities but differ in functional groups, biosynthesis pathways, and biological efficacy. Below is a detailed comparison of milbemycin D with key analogs:

Structural Variations

Compound Structural Features Bioactivity References
This compound - C-5 hydroxyl group
- C-25 substituent (methyl/ethyl)
- Macrocyclic lactone core
Potent nematocide/insecticide; selective action against arthropods/nematodes
Seco-milbemycins E/F - Lack C-5 hydroxyl group
- Open lactone ring ("seco" structure)
Hypothesized role in biosynthesis pathways; reduced bioactivity vs. closed-ring analogs
Milbemycin A3/A4 - C-25 methyl (A3) or ethyl (A4) group
- C-5 hydroxyl retained
Commercialized as acaricides (Milbemectin); precursor for semisynthetic derivatives (e.g., milbemycin oxime)
Milbemycin β-class derivatives
(e.g., β3, β13, β14)
- Hydroxyl or oleandrose at C-13/C-27
- Ethyl/isopropyl groups at C-25
Enhanced acaricidal/nematocidal activity; e.g., β13 and β14 show LC50 values of 0.0202–0.0350 mg/L against Tetranychus cinnabarinus
5-Dehydroxyl derivatives - Synthetically modified (C-5 hydroxyl absent) Lower potency; highlights the necessity of C-5 hydroxyl for channel binding
Milbemycin alpha17 - 14-demethyl derivative of A4 Retains acaricidal activity; LC50 of 0.0045 mg/L against spider mites

Activity Trends

  • Natural vs. Synthetic Derivatives : Natural milbemycins (D, A3/A4) generally outperform synthetic derivatives (e.g., seco-milbemycins) due to optimized stereochemistry and functional groups .
  • Beta-Class Superiority : β-class derivatives (e.g., β13, β14) show enhanced activity over α-class compounds (e.g., D, A4) due to C-27 hydroxylation and extended C-25 side chains .

Key Research Findings

C-5 Hydroxyl Importance : Deletion of the C-5 hydroxyl group (e.g., in seco-milbemycins) reduces binding affinity to chloride channels, confirming its role in target interaction .

Side-Chain Optimization: Ethyl/isopropyl groups at C-25 improve lipid solubility and bioactivity. For example, 25-ethylmilbemycin β14 is 10× more potent against Caenorhabditis elegans than this compound .

Biosynthetic Insights : Seco-milbemycins (E/F) are proposed intermediates in milbemycin biosynthesis, providing clues for engineering high-yield strains .

生物活性

Milbemycin D is part of the milbemycin family, a group of macrolide antibiotics known for their broad-spectrum antiparasitic and pesticidal properties. These compounds are particularly effective against various nematodes and arthropods, making them valuable in veterinary medicine and agriculture. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, safety profiles, and relevant case studies.

This compound is characterized by its unique 16-membered macrocyclic lactone structure, which is crucial for its biological activity. The compound operates primarily through the following mechanisms:

  • Neurotoxicity to Parasites : this compound enhances the release of neurotransmitters like gamma-aminobutyric acid (GABA), leading to paralysis and death in susceptible parasites.
  • Inhibition of Muscle Contraction : It interferes with neuromuscular transmission, causing paralysis in nematodes and arthropods.

These mechanisms contribute to this compound's effectiveness as an antiparasitic agent while maintaining a lower toxicity profile in mammals compared to other agents like ivermectin .

Efficacy Against Parasites

This compound exhibits potent activity against various parasitic infections:

  • Heartworm Prevention : It is commonly used in formulations for heartworm prevention in dogs and cats, with therapeutic dosages typically ranging from 0.5 mg/kg in dogs to 2 mg/kg in cats .
  • Treatment of Intestinal Nematodes : Studies have shown that this compound is effective against intestinal nematodes such as Ancylostoma species, with a single oral dose providing significant efficacy .

Comparative Efficacy Table

Parasite Dosage (mg/kg) Efficacy
Heartworm (Dirofilaria immitis)0.5 (dogs)High efficacy in prevention
Hookworms (Ancylostoma braziliense)2 (dogs)Effective in clinical trials
Ear Mites (Otodectes cynotis)0.1% otic solutionEffective treatment

Safety Profile and Toxicology

This compound is generally well-tolerated; however, certain breeds, particularly those with the MDR1 gene mutation (e.g., Collies), may exhibit increased sensitivity. Adverse reactions can include:

  • Neurological Signs : Ataxia, tremors, and hypersalivation have been reported at higher doses .
  • Case Studies : In one study involving ivermectin-sensitive Collies, mild signs were observed at doses exceeding 5 mg/kg .

Case Study Overview

A notable case study examined the effects of this compound on a group of Collies with known MDR1 mutations:

  • Study Design : Twenty-four Collies were monitored after receiving varying doses of this compound.
  • Findings : Clinical signs such as ataxia and mydriasis were recorded in some dogs at doses above the therapeutic range. However, no severe adverse effects were noted at recommended dosages .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for characterizing the structural integrity of Milbemycin D?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C NMR) to confirm stereochemical configuration . For novel derivatives, include mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Ensure experimental protocols align with reproducibility standards, such as documenting solvent systems and instrument calibration .

Q. How can researchers validate the bioactivity of this compound against parasitic nematodes in vitro?

  • Methodological Answer : Design dose-response assays using standardized nematode strains (e.g., Haemonchus contortus larvae) in microplate formats. Include positive controls (e.g., ivermectin) and negative controls (solvent-only). Measure paralysis rates via motility scoring and validate results with statistical models (e.g., probit analysis for EC₅₀ values). Ensure all protocols are peer-reviewed for reproducibility .

Q. What are the critical parameters for ensuring batch-to-batch consistency in this compound synthesis?

  • Methodological Answer : Monitor reaction yield , purity (via HPLC ≥98%), and residual solvent levels. Use quality control (QC) metrics such as peptide content analysis and salt removal (e.g., TFA <1%) if applicable. For fermentation-derived batches, standardize microbial strains (e.g., Streptomyces spp.) and growth conditions (pH, temperature) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different parasite species be resolved?

  • Methodological Answer : Conduct comparative genomic studies to identify parasite-specific target variations (e.g., glutamate-gated chloride channel isoforms). Pair this with molecular docking simulations to assess this compound’s binding affinity. Validate findings using in vivo models with controlled genetic backgrounds and meta-analyses of existing datasets .

Q. What experimental strategies optimize the stability of this compound in aqueous formulations for long-term storage?

  • Methodological Answer : Perform accelerated stability testing under varied conditions (temperature, pH, light exposure). Use lyophilization to reduce hydrolysis and pair with excipients like cyclodextrins for enhanced solubility. Characterize degradation products via LC-MS and apply Arrhenius modeling to predict shelf life .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzymes (e.g., CYP450 isoforms) and tissue distribution. Validate models with radiolabeled tracer studies in target species. Use microsampling techniques to minimize animal use while capturing time-concentration data .

Q. What molecular mechanisms underlie resistance to this compound in nematodes, and how can they be experimentally characterized?

  • Methodological Answer : Perform whole-genome sequencing of resistant nematode strains to identify mutations (e.g., in avr-14 or glc-1 genes). Use RNA interference (RNAi) to knock down candidate resistance genes and assess restored susceptibility. Cross-reference findings with transcriptomic datasets from field isolates .

Q. Methodological Best Practices

  • Data Reproducibility : Document all experimental variables (e.g., solvent purity, microbial culture conditions) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Conflict Resolution : Apply systematic review frameworks (e.g., PRISMA) to synthesize contradictory findings. Use sensitivity analyses to test hypotheses against alternative parameters .

特性

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O7/c1-19(2)29-22(5)12-13-32(40-29)17-26-16-25(39-32)11-10-21(4)14-20(3)8-7-9-24-18-37-30-28(34)23(6)15-27(31(35)38-26)33(24,30)36/h7-10,15,19-20,22,25-30,34,36H,11-14,16-18H2,1-6H3/b8-7+,21-10+,24-9+/t20-,22-,25+,26-,27-,28+,29+,30+,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCRYQGQPDBOAU-WZBVPYLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77855-81-3
Record name Milbemycin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77855-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milbemycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077855813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MILBEMYCIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04S0E2XJQI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。